methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Description
Methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-derived compound with a complex substitution pattern. Its structure features:
- Methoxy groups at positions 6 and 7 of the quinoline core, enhancing electron-donating properties.
- A carbamoylmethoxy substituent at position 4, where the carbamoyl group is linked to a 2-methylphenyl moiety.
- A methyl ester at position 2, contributing to lipophilicity and metabolic lability.
While explicit data for this compound is absent in the provided evidence, its structural analogs (e.g., ) suggest a molecular formula approximating C23H22N2O6 and a molecular weight near 434.4 g/mol. The carbamoyl group and aromatic substitutions likely influence its physicochemical properties, such as solubility and logP, compared to simpler quinoline derivatives.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(2-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-13-7-5-6-8-15(13)24-21(25)12-30-18-11-17(22(26)29-4)23-16-10-20(28-3)19(27-2)9-14(16)18/h5-11H,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYBACKWCVIJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
Methyl 6,7-Dimethoxy-4-[(4-Methylphenyl)methoxy]quinoline-2-carboxylate ()
- Core Structure: Quinoline with 6,7-dimethoxy and 2-methyl ester groups.
- Substituent at Position 4: Benzyloxy group (4-methylphenoxy).
- Molecular Formula: C21H21NO5.
- Molecular Weight : 367.4 g/mol.
- Physicochemical Properties :
- logP: 3.9765 (moderate lipophilicity).
- logSw (aqueous solubility): -4.1852 (low solubility).
- Key Difference : The absence of a carbamoyl group reduces hydrogen-bonding capacity compared to the target compound.
Methyl 6,7-Dimethoxy-4-[2-(4-Methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate (L479-0443, )
- Core Structure: Quinoline with 6,7-dimethoxy and 2-methyl ester groups.
- Substituent at Position 4: 2-(4-methoxyanilino)-2-oxoethoxy group.
- Molecular Formula : C23H24N2O7.
- Molecular Weight : 440.45 g/mol.
Isoquinoline and Quinazoline Derivatives
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate ()
- Core Structure: Dihydroisoquinoline.
- Substituents : Ethyl ester at position 2 and methyl group at position 1.
- The ethyl ester may confer greater metabolic stability than the target compound’s methyl ester .
4-[(4-Fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium Bromide ()
- Core Structure: Isoquinolinium bromide.
- Substituents : Fluorobenzyl group at position 4.
- Molecular Formula: C18H17BrFNO2.
- Key Difference: The fluorinated aromatic group enhances hydrophobic interactions and metabolic stability, while the cationic isoquinolinium core increases solubility in polar solvents .
6,7-Dimethoxy-4-(tetrahydrofuranmethylamino)quinazoline-2-thione ()
- Core Structure : Quinazoline with a thione group.
- Substituents: Tetrahydrofuranmethylamino group at position 4.
- Molecular Formula : C15H19N3O3S.
- Molecular Weight : 321.395 g/mol.
Implications of Substituent Variations
- Carbamoyl vs.
- 2-Methylphenyl vs. 4-Methoxyanilino: The 2-methylphenyl group introduces steric hindrance, whereas the 4-methoxyanilino group () offers additional hydrogen-bonding sites.
- Core Heterocycle: Quinoline derivatives generally exhibit greater aromaticity and rigidity than dihydroisoquinolines () or quinazolines (), influencing binding to planar biological targets.
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